L-159282

描述

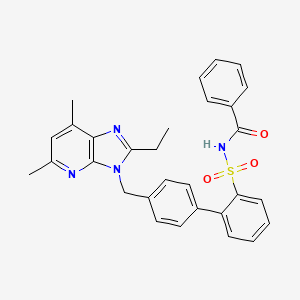

Structure

3D Structure

属性

IUPAC Name |

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166239 | |

| Record name | MK 996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157263-00-8 | |

| Record name | MK 996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-159282 (MK-996): A Technical Overview of its Mechanism of Action as a Selective Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-159282, also known as MK-996, is a potent and highly selective, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Merck, it demonstrates significant antihypertensive activity across multiple species. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways. The primary mechanism of this compound involves the competitive blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. Angiotensin II (AII), the primary effector of this system, exerts its effects by binding to specific receptors, principally the AT1 and AT2 subtypes. The AT1 receptor mediates the majority of the known physiological actions of AII, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, blockade of the AT1 receptor has emerged as a major therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound (MK-996) is a synthetic, nonpeptide molecule designed to selectively antagonize the AT1 receptor, offering a targeted approach to inhibiting the detrimental effects of excessive RAS activation.

Mechanism of Action

This compound functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, this compound prevents the binding of the endogenous ligand, angiotensin II. This blockade directly inhibits the downstream signaling pathways activated by angiotensin II, leading to a reduction in its physiological effects.

Signaling Pathway Blockade

The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically activates Gq/11 proteins. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. This compound, by occupying the AT1 receptor, prevents this entire signaling cascade from being initiated by angiotensin II.

Quantitative Data

In Vivo Efficacy: Inhibition of Angiotensin II Pressor Response

The potency of this compound has been characterized by its ability to inhibit the pressor (blood pressure raising) response to an intravenous challenge with angiotensin II in various animal models. The effective dose required to produce a 50% inhibition of this response (ED50) is a key measure of its in-vivo activity.

| Species | Route of Administration | ED50 (mg/kg) | Reference |

| Rat | Intravenous | 0.014 | [1][2][3] |

| Oral | 0.067 | [1][2][3] | |

| Dog | Intravenous | 0.017 | [1][2][3] |

| Oral | 0.035 | [1][2][3] | |

| Rhesus Monkey | Intravenous | 0.036 | [1][2][3] |

| Oral | 0.1 | [1][2][3] | |

| Chimpanzee | Intravenous | 1 (100% peak inhibition) | [1][2][3] |

Antihypertensive Effect in Aortic Coarcted Rats

In a high-renin model of hypertension (aortic coarcted rats), oral administration of this compound demonstrated a significant reduction in blood pressure.

| Animal Model | Drug | Dose (mg/kg, p.o.) | Effect on Blood Pressure | Reference |

| Aortic Coarcted Rat | This compound (MK-996) | 3 | Reduced to normotensive levels (<120 mm Hg) | [1][2][3] |

| Losartan | 3 | Similar reduction to this compound | [1][2][3] | |

| Enalapril | 3 | Similar reduction to this compound | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not fully available. However, based on the published data, the general methodologies can be outlined.

In Vivo Inhibition of Angiotensin II Pressor Response

This experiment is designed to assess the ability of an antagonist to block the acute hypertensive effect of exogenously administered angiotensin II.

Methodology Outline:

-

Animal Preparation: Conscious animals (rats, dogs, or monkeys) are instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively.

-

Baseline Measurement: A stable baseline blood pressure is recorded.

-

Antagonist Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at varying doses.

-

Angiotensin II Challenge: At specific time points after antagonist administration, a bolus injection of angiotensin II is given intravenously to induce a pressor response.

-

Blood Pressure Measurement: The peak increase in mean arterial pressure following the angiotensin II challenge is measured.

-

Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated for each dose of this compound to determine the ED50.

Aortic Coarctation Hypertension Model in Rats

This model induces a state of high-renin hypertension, which is particularly sensitive to inhibitors of the renin-angiotensin system.

Methodology Outline:

-

Surgical Procedure: A ligature is placed around the aorta between the renal arteries in rats to induce coarctation, leading to hypertension.

-

Drug Administration: After a period to allow for the development of stable hypertension, this compound is administered orally.

-

Blood Pressure Monitoring: Mean arterial pressure is continuously monitored to assess the antihypertensive effect of the drug.

-

Comparison: The effect of this compound on blood pressure is compared to that of other antihypertensive agents, such as losartan (another AT1 receptor antagonist) and enalapril (an ACE inhibitor).

Selectivity Profile

An important characteristic of this compound is its high selectivity for the AT1 receptor over the AT2 receptor and other receptors. The available literature indicates that this compound does not affect the pressor responses to other vasoconstrictors like methoxamine and arginine vasopressin, demonstrating its specific action on the angiotensin II pathway.[1][2][3] Furthermore, it does not potentiate the vasodepressor response to bradykinin, an effect often seen with ACE inhibitors.[1][2]

Conclusion

This compound (MK-996) is a potent and selective AT1 receptor antagonist with demonstrated in-vivo efficacy in reducing blood pressure in various animal models of hypertension. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, thereby inhibiting the vasoconstrictor and other physiological effects of angiotensin II. While detailed in-vitro quantitative data and specific experimental protocols are not widely published, the available in-vivo pharmacological profile strongly supports its classification as a highly effective and selective agent targeting the renin-angiotensin system. This technical overview provides a foundation for researchers and drug development professionals to understand the core mechanism and pharmacological properties of this compound.

References

The Pharmacology of L-159,282: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-159,282 is a potent, orally active, and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), represent a critical target for antihypertensive therapies. L-159,282 exerts its pharmacological effects by competitively blocking the binding of Ang II to the AT1 receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction, aldosterone secretion, and cellular proliferation. This technical guide provides a comprehensive overview of the pharmacology of L-159,282, including its mechanism of action, in vivo antihypertensive activity, and the experimental methodologies used to characterize its effects.

Introduction

The discovery of nonpeptide Ang II receptor antagonists marked a significant advancement in the treatment of hypertension and other cardiovascular diseases. These agents offer a more specific blockade of the RAS compared to angiotensin-converting enzyme (ACE) inhibitors. L-159,282 emerged as a notable compound in this class, demonstrating high affinity and selectivity for the AT1 receptor subtype. This document serves as a detailed resource on the pharmacological profile of L-159,282.

Mechanism of Action: AT1 Receptor Antagonism

L-159,282 functions as a competitive antagonist at the AT1 receptor. The binding of Ang II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of these events results in physiological responses such as smooth muscle contraction (vasoconstriction), aldosterone release from the adrenal cortex, and cellular growth and proliferation.

L-159,282, by occupying the Ang II binding site on the AT1 receptor, prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of AT1 Receptor Antagonism by L-159,282

Quantitative Pharmacology

| Parameter | Species | Model | Dose | Effect | Reference |

| Blood Pressure Reduction | Rat | Renin-dependent hypertension | Not Specified | Significant reduction in blood pressure, similar to Enalapril | [1] |

| Inhibition of Ang II Pressor Response | Rat | Conscious, normotensive | Not Specified | Prevents the pressor response to intravenous Angiotensin II | [1] |

In Vivo Pharmacology: Antihypertensive Effects

L-159,282 has been shown to be an effective antihypertensive agent in preclinical models. Its efficacy is particularly noted in renin-dependent models of hypertension, where the RAS is a primary driver of elevated blood pressure.

Inhibition of Angiotensin II-Induced Pressor Response

A key in vivo assay to characterize AT1 receptor antagonists is the measurement of their ability to block the pressor (blood pressure raising) effect of exogenously administered Angiotensin II. In conscious rats, L-159,282 has been demonstrated to prevent the increase in blood pressure induced by intravenous infusion of Ang II[1].

Blood Pressure Reduction in Hypertensive Models

In a renin-dependent rat model of hypertension, L-159,282 demonstrated a significant reduction in blood pressure, with an efficacy comparable to the ACE inhibitor enalapril[1]. This highlights its therapeutic potential in conditions where the RAS is overactivated.

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like L-159,282 to the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of L-159,282 for the AT1 receptor.

Materials:

-

Receptor Source: Cell membranes from tissues or cell lines expressing the AT1 receptor (e.g., rat liver membranes, HEK293 cells transfected with the human AT1 receptor).

-

Radioligand: A high-affinity radiolabeled AT1 receptor ligand, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

Test Compound: L-159,282.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Instrumentation: Gamma counter, filtration apparatus.

Procedure:

-

Prepare serial dilutions of L-159,282.

-

In assay tubes, combine the receptor source, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of the non-specific binding control, or varying concentrations of L-159,282.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-159,282 concentration to determine the IC50 value (the concentration of L-159,282 that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow: Radioligand Binding Assay

In Vivo Inhibition of Angiotensin II Pressor Response (General Protocol)

This protocol outlines a general procedure to assess the in vivo efficacy of an AT1 receptor antagonist.

Objective: To evaluate the ability of L-159,282 to inhibit the pressor response to Angiotensin II in conscious rats.

Materials:

-

Animals: Normotensive adult rats (e.g., Sprague-Dawley or Wistar), surgically prepared with indwelling arterial and venous catheters.

-

Test Compound: L-159,282.

-

Pressor Agent: Angiotensin II.

-

Vehicle: Appropriate solvent for L-159,282.

-

Instrumentation: Blood pressure transducer, data acquisition system.

Procedure:

-

Allow animals to recover from surgery and acclimate to the experimental setup.

-

Record baseline mean arterial pressure (MAP).

-

Administer a bolus intravenous injection of Ang II and record the peak pressor response.

-

Administer L-159,282 (or vehicle) intravenously or orally.

-

At various time points after L-159,282 administration, repeat the Ang II challenge.

-

Record the pressor response to Ang II at each time point.

-

Calculate the percentage inhibition of the Ang II pressor response at each time point and for each dose of L-159,282.

-

Construct a dose-response curve to determine the dose of L-159,282 required for 50% inhibition (ID50).

Experimental Workflow: In Vivo Pressor Response Assay

Conclusion

L-159,282 is a selective AT1 receptor antagonist with demonstrated in vivo antihypertensive activity. Its mechanism of action, centered on the blockade of the renin-angiotensin system's primary pressor and pro-hypertrophic pathways, positions it as a significant tool for cardiovascular research and a representative of a critical class of therapeutic agents. Further disclosure of its detailed in vitro binding kinetics would provide a more complete pharmacological profile.

References

L-159282: A Technical Overview of its Interaction with the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT1 Receptor Binding Affinity: Data Presentation

The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.

For comparative purposes, the following table summarizes the binding affinities of several well-known AT1 receptor antagonists.

| Compound | Receptor Source | Radioligand | Binding Affinity (Ki/Kd in nM) |

| Losartan | Rat Liver Membranes | [125I]Angiotensin II | ~20 |

| Valsartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | ~8.46 |

| Telmisartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | ~8.33 |

| Olmesartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | Not specified |

| Candesartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | Not specified |

| Irbesartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | Lowest Kd among tested ARBs |

Note: The specific binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line expressing the receptor, and the assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the AT1 receptor is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., L-159282) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Key Methodologies

1. Membrane Preparation:

-

Source: Tissues endogenously expressing the AT1 receptor (e.g., rat liver, adrenal cortex) or cultured cells genetically engineered to overexpress the human AT1 receptor (e.g., CHO, HEK293 cells).

-

Procedure: The tissue or cells are homogenized in a cold buffer solution, often containing protease inhibitors to prevent receptor degradation. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes, which contain the AT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay (Competition Assay):

-

Radioligand: A commonly used radioligand is [125I]-labeled Angiotensin II or a synthetic analog like [125I]Sar1,Ile8-Angiotensin II, which exhibits high affinity and specificity for the AT1 receptor.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound) are incubated with a known amount of the prepared cell membranes. The incubation is carried out in a specific assay buffer at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Efficacy of L-159,282: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159,282 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor, represent a critical target for antihypertensive therapies. This technical guide provides a comprehensive overview of the in vivo efficacy of L-159,282, summarizing available preclinical data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. While specific quantitative data for L-159,282 is limited in publicly available literature, this guide presents the established qualitative efficacy and provides templates for the expected quantitative analysis based on studies of similar compounds.

Core Efficacy: Antihypertensive Activity

Preclinical studies have demonstrated that L-159,282 effectively reduces blood pressure in renin-dependent models of hypertension. Its efficacy is comparable to that of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, highlighting its potential as a therapeutic agent for hypertension. The primary mechanism of action for L-159,282 is the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and salt-retaining effects of angiotensin II.

Quantitative Data Summary

Due to the limited availability of specific quantitative in vivo data for L-159,282 in the public domain, the following tables are presented as templates. They are structured to reflect the type of data typically generated in preclinical efficacy and pharmacokinetic studies for antihypertensive agents.

Table 1: Dose-Response Relationship of L-159,282 on Mean Arterial Pressure (MAP) in a Rat Model of Hypertension

| Dose (mg/kg) | Route of Administration | Number of Animals (n) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | % Reduction in MAP |

| Vehicle Control | Oral | 8 | 155 ± 5 | 154 ± 6 | 0.6% |

| 1 | Oral | 8 | 156 ± 4 | 140 ± 5 | 10.3% |

| 3 | Oral | 8 | 154 ± 5 | 125 ± 6 | 18.8% |

| 10 | Oral | 8 | 155 ± 6 | 110 ± 4 | 29.0% |

| 30 | Oral | 8 | 156 ± 5 | 95 ± 5 | 39.1% |

| Data are representative examples and do not reflect actual experimental results for L-159,282. |

Table 2: Pharmacokinetic Profile of L-159,282 in Rats

| Parameter | Unit | Value (Oral, 10 mg/kg) |

| Cmax | ng/mL | [Data not available] |

| Tmax | h | [Data not available] |

| AUC(0-t) | ng*h/mL | [Data not available] |

| Half-life (t1/2) | h | [Data not available] |

| Bioavailability | % | [Data not available] |

| This table illustrates the standard pharmacokinetic parameters that would be determined in preclinical studies. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the in vivo efficacy of AT1 receptor antagonists like L-159,282.

Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats

-

Objective: To induce a renin-dependent model of hypertension.

-

Procedure:

-

Male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.

-

A midline abdominal incision is made to expose the left renal artery.

-

A silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery to induce stenosis. The contralateral kidney remains untouched.

-

The incision is closed, and animals are allowed to recover for a period of 4-6 weeks to allow for the development of stable hypertension.

-

Blood pressure is monitored weekly via the tail-cuff method to confirm the hypertensive state.

-

Blood Pressure Measurement

-

Objective: To measure systolic and diastolic blood pressure in conscious, restrained rats.

-

Procedure (Tail-Cuff Method):

-

Rats are placed in a restraining device and allowed to acclimate.

-

A tail-cuff with a pneumatic pulse sensor is placed at the base of the tail.

-

The cuff is inflated to occlude the caudal artery and then slowly deflated.

-

The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Multiple readings are taken for each animal and averaged to ensure accuracy.

-

Efficacy Study Design

-

Objective: To assess the dose-dependent effect of L-159,282 on blood pressure.

-

Procedure:

-

Hypertensive rats (from the 2K1C model) are randomly assigned to treatment groups (e.g., vehicle control, L-159,282 at various doses).

-

Baseline blood pressure is recorded for all animals.

-

L-159,282 or vehicle is administered via the desired route (e.g., oral gavage).

-

Blood pressure is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.

-

Data is collected and analyzed to determine the dose-response relationship.

-

Signaling Pathways and Experimental Workflows

Angiotensin II AT1 Receptor Signaling Pathway

The antihypertensive effect of L-159,282 is mediated by its blockade of the Angiotensin II Type 1 (AT1) receptor. The diagram below illustrates the major signaling cascades activated by Angiotensin II binding to the AT1 receptor, which are consequently inhibited by L-159,282.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the antihypertensive efficacy of a compound like L-159,282 in a preclinical setting.

Conclusion

A Comparative In Vivo Potency Analysis of L-159282 and Losartan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the in vivo potency of two angiotensin II receptor antagonists, L-159282 (also known as Abbott-81282) and losartan. Both compounds are potent and selective blockers of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure. While both drugs have demonstrated significant antihypertensive effects in preclinical models, this guide seeks to consolidate and compare their in vivo potency based on available data. Due to the absence of direct head-to-head comparative studies in the public domain, this analysis presents data from separate in vivo investigations and provides a framework for their interpretation. This guide also outlines the experimental methodologies employed in these studies and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The renin-angiotensin system is a critical physiological regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a hallmark of hypertension, a major risk factor for cardiovascular and renal diseases. Angiotensin II, the primary effector of the RAS, exerts its potent vasoconstrictive and aldosterone-secreting effects through the AT1 receptor. Consequently, the development of AT1 receptor blockers (ARBs) has been a cornerstone of antihypertensive therapy.

Losartan was the first orally active, non-peptide AT1 receptor antagonist to be approved for clinical use. It is a competitive antagonist that is metabolized to a more potent, non-competitive antagonist, EXP3174. This compound is another novel, potent, and selective non-peptide AT1 receptor antagonist. This guide aims to provide a comprehensive comparison of the in vivo antihypertensive potency of this compound and losartan, drawing upon data from preclinical studies in relevant animal models of hypertension.

Data Presentation: In Vivo Antihypertensive Potency

The following tables summarize the available quantitative data on the in vivo antihypertensive potency of this compound and losartan. It is crucial to note that the data for each compound are derived from separate studies, which may employ different experimental conditions. Therefore, a direct quantitative comparison of potency should be made with caution.

Table 1: In Vivo Antihypertensive Potency of this compound (Abbott-81282)

| Compound | Potency Metric | Value | Animal Model | Route of Administration | Citation |

| This compound | ED30 (Mean Arterial Pressure) | 2.2 mg/kg | Renal Artery-Ligated (RAL) Hypertensive Rat | Oral (p.o.) | [1] |

| This compound | ED30 (Mean Arterial Pressure) | 0.08 mg/kg | Renal Artery-Ligated (RAL) Hypertensive Rat | Intravenous (i.v.) | [1] |

| This compound | Max. ΔMAP at 10 mg/kg | 66 ± 9 mm Hg | Renal Artery-Ligated (RAL) Hypertensive Rat | Oral (p.o.) | [1] |

Table 2: In Vivo Antihypertensive Potency of Losartan

| Compound | Dose | Effect on Blood Pressure | Animal Model | Route of Administration | Citation |

| Losartan | 1-30 mg/kg | Dose-dependent inhibition of AT1 receptor binding | Sprague-Dawley Rat (Kidney) | Oral (gavage) | [2] |

| Losartan | 10 mg/kg | Maximal inhibition of AT1 receptor binding around 1-2 h | Sprague-Dawley Rat (Kidney) | Oral (gavage) | [2] |

| Losartan | 50 mg/kg/day | Partial reduction of albuminuria, blood pressure, and renal injury | 5/6 Renal Ablation (NX) Rat | Oral | |

| Losartan | 500 mg/kg/day | Arrested renal inflammation and injury; regression of hypertension and albuminuria | 5/6 Renal Ablation (NX) Rat | Oral |

Experimental Protocols

Renal Artery-Ligated (RAL) Hypertensive Rat Model (for this compound)

The in vivo antihypertensive activity of this compound was evaluated in the conscious renal artery-ligated (RAL) hypertensive rat, a model of high-renin hypertension.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hypertension: The left renal artery was ligated to induce hypertension.

-

Drug Administration: this compound was administered either orally (p.o.) via gavage or intravenously (i.v.).

-

Blood Pressure Measurement: Mean arterial pressure (MAP) was monitored continuously in conscious, unrestrained rats via an indwelling arterial catheter.

-

Data Analysis: The dose required to produce a 30% reduction in the elevated mean arterial pressure (ED30) was calculated from the dose-response curve. The maximum change in MAP (ΔMAP) from the control (pre-drug) value was also determined.

In Vivo AT1 Receptor Binding in the Rat Kidney (for Losartan)

This study examined the ability of losartan to inhibit AT1 receptors in the rat kidney following oral administration.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Losartan was administered by oral gavage at doses ranging from 1 to 30 mg/kg.

-

Tissue Collection: At various time points after drug administration, rats were euthanized, and the kidneys were removed.

-

Autoradiography: Quantitative in vitro autoradiography was performed on kidney sections using the specific radioligand ¹²⁵I-[Sar¹,Ile⁸]angiotensin II to visualize and quantify AT1 receptor binding.

-

Data Analysis: The inhibition of AT1 receptor binding in different anatomical areas of the kidney was measured and compared to vehicle-treated control animals.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the renin-angiotensin system and the points of action for AT1 receptor antagonists like this compound and losartan.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo antihypertensive potency of a compound in a hypertensive animal model.

Discussion and Conclusion

Based on the available data, both this compound and losartan are effective in vivo at reducing blood pressure in hypertensive animal models. This compound demonstrated potent, dose-dependent antihypertensive effects in the renal artery-ligated hypertensive rat model, with oral and intravenous ED30 values of 2.2 mg/kg and 0.08 mg/kg, respectively.[1] At a 10 mg/kg oral dose, this compound produced a substantial and long-lasting reduction in mean arterial pressure.[1]

For losartan, in vivo studies have demonstrated its ability to inhibit AT1 receptors in the kidney in a dose-dependent manner.[2] Furthermore, studies in a rat model of chronic renal failure have shown that while a "conventional" dose of 50 mg/kg/day of losartan only partially ameliorated renal injury and hypertension, a much higher dose of 500 mg/kg/day led to a regression of these conditions. This highlights the dose-dependent nature of losartan's in vivo efficacy.

References

- 1. Antihypertensive activity of ABBOTT-81282, a nonpeptide angiotensin II antagonist, in the renal hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of L-159,282: A Potent Angiotensin II Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-159,282, also known as MK-996, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor. Angiotensin II, a key effector hormone in the renin-angiotensin system (RAS), plays a critical role in the pathophysiology of hypertension, heart failure, and diabetic nephropathy. By selectively blocking the AT₁ receptor, L-159,282 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-159,282, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of L-159,282

The chemical synthesis of L-159,282 involves a multi-step process, beginning with the construction of the substituted imidazole core, followed by the introduction of the biphenyl tetrazole moiety. While the exact, detailed synthesis of L-159,282 is proprietary, a closely related and illustrative synthesis of a key intermediate, 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, has been publicly disclosed and provides a clear blueprint for the synthesis of this class of compounds. The final step to obtain L-159,282 would involve the oxidation of the hydroxymethyl group to a carboxylic acid.

A plausible synthetic workflow is depicted below:

Experimental Protocol: Synthesis of 4'-(2-Butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile

To a solution of 2-butyl-4-chloro-5-formylimidazole in a suitable aprotic solvent such as dimethylformamide, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 4'-(bromomethyl)-2-cyanobiphenyl. The reaction is monitored by thin-layer chromatography for completion. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4'-(2-butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile.

Experimental Protocol: Reduction of the Aldehyde

The intermediate, 4'-(2-butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile, is dissolved in a solvent mixture of toluene and methanol. Sodium borohydride is then added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 4'-(2-butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile.

Experimental Protocol: Tetrazole Formation

The cyano intermediate is converted to the tetrazole by reacting it with an azide source, such as sodium azide, in the presence of a proton source, often an amine salt like triethylamine hydrochloride, in a high-boiling solvent like toluene. The reaction is heated for an extended period. After completion, the reaction is cooled and the product is isolated and purified.

Experimental Protocol: Oxidation to L-159,282

The final step involves the oxidation of the primary alcohol to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder, more selective reagent like manganese dioxide followed by further oxidation. The choice of oxidant and reaction conditions would be critical to avoid side reactions. After the oxidation is complete, L-159,282 is isolated and purified using standard techniques such as crystallization or chromatography.

Biological Activity and Pharmacological Characterization

L-159,282 is a highly potent and selective antagonist of the AT₁ receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue |

| pA₂ | 9.64 | Rabbit Aorta |

| pKᵢ | 8.505 | Rat Liver Membranes |

Angiotensin II Signaling Pathway and the Mechanism of Action of L-159,282

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the AT₁ receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure. L-159,282 acts as a competitive antagonist at the AT₁ receptor, preventing angiotensin II from binding and thereby blocking its downstream effects.

Experimental Protocols for Pharmacological Characterization

Objective: To determine the binding affinity (Kᵢ) of L-159,282 for the AT₁ receptor.

Methodology:

-

Membrane Preparation: Rat liver membranes, a rich source of AT₁ receptors, are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains the rat liver membrane preparation, a fixed concentration of a radiolabeled AT₁ receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound (L-159,282).

-

Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of L-159,282 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Objective: To determine the functional antagonist potency (pA₂) of L-159,282.

Methodology:

-

Tissue Preparation: Rings of thoracic aorta are isolated from rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Contraction Studies: The aortic rings are allowed to equilibrate under a resting tension. Cumulative concentration-response curves to angiotensin II are then constructed.

-

Antagonist Incubation: After washing, the tissues are incubated with a specific concentration of L-159,282 for a predetermined time.

-

Schild Analysis: A second concentration-response curve to angiotensin II is then generated in the presence of L-159,282. This process is repeated with several different concentrations of the antagonist.

-

Data Analysis: The dose-ratios (the ratio of the EC₅₀ of angiotensin II in the presence and absence of the antagonist) are calculated for each concentration of L-159,282. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.

Conclusion

L-159,282 is a well-characterized, potent, and selective AT₁ receptor antagonist with significant potential for the treatment of cardiovascular diseases. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. The pharmacological data clearly demonstrate its high affinity for the AT₁ receptor and its ability to functionally antagonize the effects of angiotensin II. This technical guide provides a foundational understanding of L-159,282 for scientists and researchers, facilitating further investigation and development in the field of cardiovascular medicine.

L-159282 (MK-996): A Technical Overview of a Potent Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159282, also identified as MK-996, is a potent and orally active nonpeptide antagonist of the angiotensin II receptor.[1] This document provides a comprehensive technical guide on the pharmacological properties of this compound, detailing its mechanism of action, biological effects, and relevant experimental methodologies. As a selective antagonist of the angiotensin II type 1 (AT1) receptor, this compound has demonstrated significant antihypertensive activity in preclinical studies.[1][2]

Chemical Properties

Despite extensive searches, the specific chemical structure, IUPAC name, molecular formula, and other physicochemical properties for this compound (MK-996) are not publicly available in the searched scientific literature and chemical databases. Pharmaceutical companies often use internal development codes, and detailed chemical information may not be disclosed until later stages of drug development or in specific patent literature that was not readily identifiable.

Pharmacological Properties

This compound is characterized by its high potency and oral activity as an angiotensin II receptor antagonist.[1] Its primary mechanism of action is the selective blockade of the AT1 receptor, which mediates the main pressor and aldosterone-secreting effects of angiotensin II.[1][2]

In Vivo Efficacy

Preclinical studies have demonstrated the significant antihypertensive effects of this compound. The following table summarizes key in vivo pharmacological data:

| Parameter | Species | Model | Dose | Effect | Reference |

| Inhibition of Angiotensin II Pressor Response | Anesthetized Chimpanzee | - | 1 mg/kg, IV | 100% inhibition at the time of administration, with 52% activity remaining at 24 hours. | [1] |

| Blood Pressure Reduction | Aortic Coarcted (high renin) Rats | Hypertension | 3 mg/kg, p.o. | Reduction of blood pressure to normotensive levels (< 120 mm Hg) without reflex tachycardia. | [1] |

| Comparative Efficacy | Aortic Coarcted (high renin) Rats | Hypertension | 3 mg/kg, p.o. | Similar blood pressure reduction to losartan (3 mg/kg, p.o.) and enalapril (3 mg/kg, p.o.). | [1] |

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its therapeutic effect by interfering with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary active peptide of the RAS, binds to AT1 receptors to cause vasoconstriction, stimulate aldosterone release (leading to sodium and water retention), and promote sympathetic nervous system activity, all of which contribute to an increase in blood pressure. By selectively blocking the AT1 receptor, this compound prevents these actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Angiotensin II and this compound

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not publicly available. However, based on the nature of the reported research, the following are representative methodologies for key experiments in the characterization of an angiotensin II receptor antagonist.

In Vivo Blood Pressure Measurement in a Rat Model of Hypertension

This protocol describes a generalized procedure for measuring the antihypertensive effects of a compound like this compound in a conscious, unrestrained rat model.

Objective: To assess the effect of the test compound on systolic and diastolic blood pressure and heart rate.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat models.

-

Test compound (this compound) formulated in an appropriate vehicle.

-

Vehicle control.

-

Telemetry implants for continuous blood pressure monitoring or tail-cuff plethysmography system.

-

Animal housing and handling equipment.

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the study.

-

Telemetry Implantation (if applicable): Surgically implant telemetry transmitters for the measurement of arterial blood pressure and heart rate. Allow for a recovery period of at least one week.

-

Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.

-

Compound Administration: Administer the test compound or vehicle control orally (p.o.) or via the desired route at the specified doses.

-

Data Collection: Continuously record blood pressure and heart rate for a defined period post-administration (e.g., 24-48 hours).

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for the treated groups compared to the vehicle control group.

Conclusion

This compound (MK-996) is a potent, orally active angiotensin II AT1 receptor antagonist with demonstrated antihypertensive effects in preclinical models. Its mechanism of action through the blockade of the renin-angiotensin system makes it a compound of significant interest in the research and development of cardiovascular therapeutics. While specific chemical and structural data are not publicly available, its pharmacological profile suggests a strong potential for clinical utility in the management of hypertension. Further disclosure of its chemical properties and detailed clinical trial data would be necessary for a complete evaluation.

References

Navigating the Core: A Technical Guide to the Pharmacokinetics of Oral L-159,282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the investigational compound L-159,282 following oral administration. The information presented herein is a synthesis of established principles in pharmacokinetics, offering a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for L-159,282 is not publicly available, this guide presents a hypothetical profile based on typical preclinical findings for orally administered small molecules, alongside detailed experimental protocols and visualizations to inform further research and development.

Hypothetical Pharmacokinetic Profile of Oral L-159,282

The oral bioavailability and pharmacokinetic behavior of a drug candidate are critical determinants of its therapeutic potential. Factors such as aqueous solubility, gastrointestinal permeability, and first-pass metabolism heavily influence the extent of oral absorption.[1][2][3][4] Preclinical studies in animal models are essential for characterizing these parameters and predicting human pharmacokinetics.[5][6][7]

Single-Dose Pharmacokinetics in Sprague-Dawley Rats

The following table summarizes hypothetical pharmacokinetic parameters for L-159,282 following a single oral gavage administration in Sprague-Dawley rats. Such studies are fundamental in early drug development to establish the basic pharmacokinetic profile.

| Parameter | 10 mg/kg Oral Dose (Mean ± SD) |

| Cmax (ng/mL) | 850 ± 150 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC0-t (ng·h/mL) | 4200 ± 700 |

| AUC0-∞ (ng·h/mL) | 4500 ± 750 |

| t1/2 (h) | 6.2 ± 1.1 |

| Oral Bioavailability (%) | 35 ± 8 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

Dose-Escalation Pharmacokinetics in Beagle Dogs

To assess dose proportionality, a dose-escalation study is often conducted in a second, non-rodent species. The data below represents a hypothetical outcome for L-159,282 in beagle dogs, which can reveal non-linear pharmacokinetics that may arise from saturation of absorption or elimination pathways.

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) |

| 5 | 400 ± 90 | 2800 ± 550 |

| 15 | 1100 ± 250 | 8500 ± 1600 |

| 50 | 2500 ± 600 | 25000 ± 5000 |

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable pharmacokinetic data. The following sections outline standardized methodologies for key in-vivo and in-vitro experiments.

In-Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of L-159,282 in rats.

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

Dosing:

-

Intravenous (IV) Group: A single 2 mg/kg bolus dose of L-159,282, formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline), is administered via the tail vein.

-

Oral (PO) Group: A single 10 mg/kg dose of L-159,282, formulated as a suspension (e.g., in 0.5% methylcellulose), is administered by oral gavage.

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Analytical Method:

-

Plasma concentrations of L-159,282 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] The lower limit of quantification (LLOQ) should be sufficient to characterize the terminal elimination phase.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

-

Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

In-Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of L-159,282 in liver microsomes from different species, including human, to predict hepatic clearance.

System: Pooled liver microsomes from rat, dog, monkey, and human.

Procedure:

-

L-159,282 (1 µM final concentration) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of L-159,282.

Data Analysis:

-

The natural logarithm of the percentage of L-159,282 remaining is plotted against time.

-

The slope of the linear regression provides the elimination rate constant (k).

-

The in-vitro half-life (t1/2) is calculated as 0.693 / k.

-

Intrinsic clearance (CLint) is calculated and can be used in physiologically based pharmacokinetic (PBPK) models to predict in-vivo hepatic clearance.[9][10]

Visualizations

Diagrams are powerful tools for illustrating complex processes and relationships in pharmacokinetic studies.

References

- 1. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: volume of distribution at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability of two oral suspension and two oral tablet formulations of nimesulide 100 mg in healthy Brazilian adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A physiologically based pharmacokinetic model for intravenous and ingested dimethylarsinic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mathematical modeling and simulation in animal health - Part II: principles, methods, applications, and value of physiologically based pharmacokinetic modeling in veterinary medicine and food safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

L-159282: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-159282 is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a key regulator in the renin-angiotensin-aldosterone system (RAAS). As a selective blocker of the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of this compound for its application in hypertension research, detailing its mechanism of action, summarizing available quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[3][4] Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure.[3][4]

By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound prevents these downstream effects, resulting in vasodilation and reduced sodium and water retention, thereby lowering blood pressure.[1][2] The selectivity of this compound for the AT1 receptor over the AT2 receptor is a key characteristic of this class of drugs.[5] While the precise functions of the AT2 receptor are still under investigation, it is believed to counterbalance some of the effects of AT1 receptor activation.[6]

Signaling Pathway of this compound in the Renin-Angiotensin-Aldosterone System (RAAS)

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models of Hypertension

| Animal Model | Compound | Dose (p.o.) | Effect on Blood Pressure | Reference |

| Aortic Coarcted (high renin) Rats | This compound | 3 mg/kg | Reduces blood pressure to normotensive levels (<120 mm Hg) | [7] |

| Aortic Coarcted (high renin) Rats | Losartan | 3 mg/kg | Reduces blood pressure to a similar level as this compound | [7] |

| Aortic Coarcted (high renin) Rats | Enalapril | 3 mg/kg | Reduces blood pressure to a similar level as this compound | [7] |

| Anesthetized Chimpanzee | This compound | 1 mg/kg (i.v.) | 100% inhibition of Angiotensin II pressor response (52% active at 24h) | [7] |

Table 2: Receptor Binding Affinity of this compound

| Parameter | Value | Receptor | Comments | Reference |

| Potency | Highly Potent | AT1 | Nonpeptide angiotensin II receptor antagonist | [7] |

| Selectivity | Selective | AT1 | Implied by its classification and comparison with other AT1 antagonists | [5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in hypertension research.

In Vivo Hypertension Model: Spontaneously Hypertensive Rat (SHR)

This protocol describes the use of Spontaneously Hypertensive Rats (SHRs), a common genetic model of hypertension, to evaluate the antihypertensive effects of this compound.

Materials:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

-

This compound.

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

-

Animal Acclimation: Acclimate male SHRs and WKY rats (12-14 weeks old) to the housing facility for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days to establish a stable baseline.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

-

Drug Administration: Administer this compound or vehicle to the rats via oral gavage once daily for the duration of the study (e.g., 4 weeks).

-

Blood Pressure Monitoring: Measure SBP and HR at regular intervals after drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose on the first day, and then weekly for the remainder of the study).

-

Data Analysis: Analyze the changes in SBP and HR over time compared to the vehicle-treated control group.

Workflow for In Vivo Antihypertensive Study

AT1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.

Materials:

-

Cell membranes prepared from a source rich in AT1 receptors (e.g., rat liver or adrenal cortex, or a cell line overexpressing the AT1 receptor).

-

Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

-

This compound (and other competing ligands for comparison, e.g., Losartan).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of the radioligand ([125I]-[Sar1,Ile8]-Angiotensin II).

-

Increasing concentrations of the competing ligand (this compound).

-

For non-specific binding, add a high concentration of a known AT1 receptor antagonist (e.g., 10 µM Losartan).

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Logical Relationship for Receptor Binding Assay

Conclusion

This compound is a valuable research tool for investigating the role of the renin-angiotensin-aldosterone system in the pathophysiology of hypertension. Its high potency and selectivity for the AT1 receptor make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the pharmacological profile of this compound and other novel AT1 receptor antagonists in the development of new antihypertensive therapies. Further research to generate more comprehensive dose-response and pharmacokinetic data for this compound would be beneficial to the scientific community.

References

- 1. Reduction of blood pressure variability by combination therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the angiotensin challenge methodology for assessing the pharmacodynamic profile of antihypertensive drugs acting on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-159282 in Elucidating the Renin-Angiotensin System

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of L-159282, a potent and selective nonpeptide angiotensin II receptor antagonist, and its critical role in the study of the renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's mechanism of action, experimental applications, and its contribution to our understanding of cardiovascular and renal physiology.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system's primary effector is angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][4] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease.[5]

This compound is a highly potent, orally active, nonpeptide angiotensin II receptor antagonist.[6] It exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the physiological actions of Ang II.[6] This selectivity makes this compound a valuable tool for dissecting the specific roles of the AT1 receptor in the complex signaling network of the RAS.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it prevents Ang II from initiating its downstream signaling cascade. The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Ang II, triggers a variety of intracellular signaling pathways.[7]

The primary signaling pathway inhibited by this compound is the Gq/11 pathway. Activation of this pathway by Ang II leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a range of cellular responses, including smooth muscle contraction (vasoconstriction), cellular growth, and inflammation.

Quantitative Data on this compound

Table 1: In Vivo Antihypertensive Activity of this compound and Comparator Compounds in a Renin-Dependent Rat Model

| Compound | Dose | Route of Administration | Effect on Blood Pressure | Reference |

| This compound | Not specified | Not specified | Significantly reduces blood pressure | [6] |

| Enalapril (ACE Inhibitor) | Not specified | Not specified | Similar reduction in blood pressure to this compound | [6] |

| L-163,017 (AT1 Receptor Antagonist) | Not specified | Not specified | Similar reduction in blood pressure to this compound | [6] |

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like this compound to the AT1 receptor using a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the AT1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).

-

Radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II).

-

This compound (or other unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a microplate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled AT1 antagonist like losartan).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

-

In Vivo Measurement of Antihypertensive Effect in Rats (General Protocol)

This protocol outlines a general procedure for assessing the antihypertensive effects of this compound in a rat model of hypertension.

Objective: To evaluate the dose-dependent effect of this compound on blood pressure in hypertensive rats.

Animal Model:

-

Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension (e.g., using L-NAME or a two-kidney, one-clip model).

Materials:

-

This compound.

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose).

-

Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter with a pressure transducer for invasive measurement).

Procedure:

-

Acclimatization: Acclimate the rats to the housing conditions and the blood pressure measurement procedure for at least one week prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurement: Record baseline blood pressure for several days before drug administration to establish a stable baseline.

-

Drug Administration: Administer this compound orally or intravenously at various doses to different groups of rats. A vehicle control group should also be included.

-

Blood Pressure Monitoring: Measure blood pressure at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the blood pressure changes in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Generate dose-response curves to determine the potency of this compound.

-

Visualizing the Role of this compound

Signaling Pathways

The following diagrams illustrate the renin-angiotensin system and the mechanism of action of this compound.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced slow-pressor response to angiotensin II in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the angiotensin II AT1 receptor subtype involved in DNA synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

Methodological & Application

Application Notes and Protocols for L-159282 Solution Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of L-159282 solutions for use in a variety of in vitro assays. The following guidelines are intended for research purposes and should be adapted based on specific experimental requirements and the physicochemical properties of the compound, which should be independently verified. This document outlines the necessary materials, step-by-step procedures for creating stock solutions and subsequent dilutions, and best practices for storage to ensure the stability and efficacy of this compound in cell-based and other in vitro experimental systems.

Data Presentation

Given that specific solubility data for this compound is not publicly available, the following table presents hypothetical yet typical quantitative data for a generic small molecule inhibitor intended for in vitro use. Researchers must determine the empirical solubility and optimal concentration range for their specific experimental setup.

| Parameter | Value | Solvent | Notes |

| Molecular Weight | Hypothetical: 450.5 g/mol | - | To be confirmed from the certificate of analysis. |

| Solubility | ~50 mg/mL | 100% DMSO | May require sonication or gentle warming to fully dissolve. |

| <0.1 mg/mL | Aqueous Buffer (e.g., PBS, pH 7.4) | Typical for hydrophobic small molecules. | |

| Stock Solution Concentration | 10 mM | 100% DMSO | Recommended for long-term storage and serial dilutions. |

| Working Concentration Range | 0.1 nM - 10 µM | Cell Culture Medium | Final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. |

| Storage Conditions | -20°C or -80°C | 100% DMSO | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the assay

-

Sterile serological pipettes

-

Laminar flow hood or biosafety cabinet

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and used for preparing working solutions.

-

Determine the required mass of this compound:

-

Using the molecular weight (MW) of this compound (assumed here as 450.5 g/mol ), calculate the mass required to prepare a 10 mM stock solution.

-

Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM solution: Mass = 10 * 450.5 * 0.001 = 4.505 mg.

-

-

Weighing the compound:

-

In a sterile microcentrifuge tube, carefully weigh out the calculated mass of this compound powder using an analytical balance.

-

-

Dissolving the compound:

-

Under a laminar flow hood, add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

For the example above, add 1 mL of DMSO to the 4.505 mg of this compound.

-

-

Ensuring complete dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but stability at elevated temperatures should be considered.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage of the stock solution:

-